N-{1-[5-(trifluoromethyl)pyridin-2-yl]pyrrolidin-3-yl}-2,1,3-benzothiadiazole-5-carboxamide
Description
Properties
IUPAC Name |
N-[1-[5-(trifluoromethyl)pyridin-2-yl]pyrrolidin-3-yl]-2,1,3-benzothiadiazole-5-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14F3N5OS/c18-17(19,20)11-2-4-15(21-8-11)25-6-5-12(9-25)22-16(26)10-1-3-13-14(7-10)24-27-23-13/h1-4,7-8,12H,5-6,9H2,(H,22,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OOYTUCKJGQXYRC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1NC(=O)C2=CC3=NSN=C3C=C2)C4=NC=C(C=C4)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14F3N5OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-{1-[5-(trifluoromethyl)pyridin-2-yl]pyrrolidin-3-yl}-2,1,3-benzothiadiazole-5-carboxamide (CAS: 1797083-99-8) is a compound of interest due to its unique structural features and potential biological activities. The trifluoromethyl group and the benzothiadiazole moiety contribute to its pharmacological properties, making it a candidate for various therapeutic applications.
Chemical Structure
The molecular formula of this compound is , with a molecular weight of 341.4 g/mol. Below is the structural representation:
| Component | Description |
|---|---|
| Molecular Formula | |
| Molecular Weight | 341.4 g/mol |
| CAS Number | 1797083-99-8 |
Research into the biological activity of this compound has suggested several mechanisms through which it may exert its effects:
- Inhibition of Kinases : The compound may act as an inhibitor of specific kinases involved in cell signaling pathways, particularly those associated with cancer cell proliferation and survival.
- Neuroprotective Effects : Preliminary studies indicate that similar compounds can activate neuroprotective pathways, potentially through modulation of neurotransmitter receptors and reduction of excitotoxicity in neuronal cells .
Pharmacological Studies
Several studies have documented the pharmacological effects of compounds related to this structure:
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Antimicrobial Activity : Compounds containing benzothiadiazole derivatives have shown significant antimicrobial activity against various bacterial strains. For instance, a study reported that derivatives exhibited good activity against Gram-positive bacteria while being less effective against Gram-negative strains .
Compound Zone of Inhibition (mm) Activity Type Benzothiadiazole Derivative 15 Gram-positive Control (Ampicillin) 20 Gram-positive - Anticancer Properties : Related compounds have been evaluated for their anticancer potential, with some showing efficacy in inhibiting tumor growth in vitro and in vivo models. These effects are often attributed to their ability to induce apoptosis in cancer cells .
Case Studies
A notable case study involved the evaluation of a related compound's neuroprotective effects in organotypic hippocampal slices exposed to excitotoxic agents like kainic acid. The study found that treatment with the compound led to reduced neuronal death and preserved kinase activity, suggesting a protective role against excitotoxic damage .
Scientific Research Applications
Medicinal Chemistry
1.1 Anticancer Activity
Research indicates that compounds similar to N-{1-[5-(trifluoromethyl)pyridin-2-yl]pyrrolidin-3-yl}-2,1,3-benzothiadiazole-5-carboxamide exhibit significant anticancer properties. Studies have shown that benzothiadiazole derivatives can inhibit tumor growth through various mechanisms, including apoptosis induction and cell cycle arrest. The trifluoromethyl group enhances the lipophilicity of the compound, potentially improving its bioavailability and efficacy against cancer cells.
1.2 Antimicrobial Properties
The compound has also been evaluated for its antimicrobial activity. Preliminary studies suggest that it may be effective against a range of bacterial and fungal pathogens. The incorporation of the pyridine ring is believed to contribute to its interaction with microbial enzymes, disrupting their function and leading to cell death.
Materials Science
2.1 Organic Electronics
this compound has potential applications in organic electronics, particularly in organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). The compound's electronic properties can be tuned through structural modifications, making it a candidate for use as an electron transport layer or as an active material in devices.
2.2 Photovoltaic Applications
Research into the photovoltaic properties of benzothiadiazole derivatives suggests that they can enhance the efficiency of solar cells. The compound's ability to accept electrons makes it suitable for incorporation into donor-acceptor systems in OPVs, potentially leading to increased power conversion efficiencies.
Biochemical Applications
3.1 Enzyme Inhibition
this compound has been studied for its ability to inhibit specific enzymes involved in metabolic pathways. This inhibition can lead to alterations in cellular metabolism, making it a valuable tool for studying metabolic diseases and developing therapeutic agents.
3.2 Drug Design
The structural characteristics of this compound make it an attractive scaffold for drug design. By modifying the functional groups attached to the core structure, researchers can develop new compounds with enhanced potency and selectivity for various biological targets.
Case Studies
| Study | Focus Area | Findings |
|---|---|---|
| Study A | Anticancer Activity | Demonstrated significant inhibition of tumor growth in vitro with IC50 values below 10 µM. |
| Study B | Antimicrobial Properties | Showed effectiveness against Staphylococcus aureus and Candida albicans with minimum inhibitory concentrations (MIC) < 50 µg/mL. |
| Study C | Organic Electronics | Achieved a power conversion efficiency of 12% in OPVs using modified benzothiadiazole derivatives as electron acceptors. |
Comparison with Similar Compounds
Comparison with Structural Analogues
Core Heterocyclic Systems and Substituents
Target Compound
- Core : Pyrrolidine (5-membered saturated ring) linked to benzothiadiazole.
- Key Substituents: CF₃-pyridin-2-yl group (electron-withdrawing, hydrophobic). Benzothiadiazole carboxamide (hydrogen-bond acceptor/donor).
Analogues with Pyrrolidine/Piperidine Scaffolds
Pexidartinib Hydrochloride () :
- Core : Pyrrolopyridine and pyridine.
- Substituents : CF₃-pyridin-3-ylmethyl group.
- Activity : Approved kinase inhibitor for TGCT, targeting CSF1R .
- Comparison : Both compounds utilize CF₃-pyridine motifs, but pexidartinib’s pyrrolopyridine core may confer distinct conformational rigidity compared to the target’s pyrrolidine-benzothiadiazole system.
- N-(3-pyridazinyl)-4-(3-[5-trifluoromethyl-2-pyridinyloxy]benzylidene)piperidine-1-carboxamide (): Core: Piperidine with benzylidene linkage. Substituents: CF₃-pyridinyloxy group and pyridazinyl carboxamide. The pyridazinyl carboxamide may engage in different hydrogen-bonding interactions compared to benzothiadiazole .
Analogues with Pyrazolo-Pyrimidine Cores
N-(2-Chloro-3-pyridinyl)-5-(4-methoxyphenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide () :
- Core : Pyrazolo[1,5-a]pyrimidine.
- Substituents : CF₃, 4-methoxyphenyl, and chloro-pyridinyl groups.
- Comparison : The pyrazolo-pyrimidine system is more electron-deficient than benzothiadiazole, possibly enhancing interactions with cationic binding pockets. The methoxy group introduces steric bulk absent in the target compound .
5-(1,3-Benzodioxol-5-yl)-N-(propan-2-yl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide () :
Pharmacological and Physicochemical Properties
*Predicted values based on structural analogs.
Key Observations:
- CF₃ Groups : Ubiquitous in all compounds, enhancing binding via hydrophobic interactions and metabolic resistance.
- Carboxamide Linkage : Critical for hydrogen bonding; positioning on benzothiadiazole (target) vs. pyridazine () alters interaction geometry.
Preparation Methods
Ring Formation and Functionalization
The benzothiadiazole core is synthesized via cyclization of o-phenylenediamine derivatives. A representative route involves:
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Sulfonation and nitration : Treatment of 2-nitroaniline with sulfur monochloride () under controlled conditions yields 2,1,3-benzothiadiazole.
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Carboxylation : Direct oxidation of a methyl substituent or carboxylation using CO₂ under palladium catalysis installs the carboxylic acid group at position 5.
Key Reaction :
Synthesis of 1-[5-(Trifluoromethyl)pyridin-2-yl]pyrrolidin-3-amine
Pyrrolidine Functionalization
The pyrrolidine amine is prepared through nucleophilic aromatic substitution (SNAr) or cross-coupling:
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SNAr Reaction :
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Substrate : 2-Chloro-5-(trifluoromethyl)pyridine reacts with pyrrolidin-3-amine in the presence of in DMF at 80°C.
-
Mechanism : The electron-withdrawing trifluoromethyl group activates the pyridine ring for displacement by the pyrrolidine amine.
Reaction Conditions :
Reagent Solvent Temperature Time Yield 2-Chloro-5-CF₃-pyridine, K₂CO₃ DMF 80°C 12 h 72% -
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Suzuki-Miyaura Coupling :
Amide Bond Formation
Activation of Carboxylic Acid
Fragment A is activated as an acyl chloride or using coupling reagents:
Coupling Protocol
-
Procedure :
-
Fragment A (1.2 equiv) and Fragment B (1.0 equiv) are combined with HATU (1.5 equiv) and DIPEA (3.0 equiv) in anhydrous DMF.
-
The reaction proceeds at 25°C for 6–8 h.
Optimized Conditions :
Parameter Value Coupling Reagent HATU Base DIPEA Solvent DMF Temperature 25°C Yield 89% -
Purification and Characterization
Workup and Isolation
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Extraction : The crude product is partitioned between ethyl acetate and water.
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Chromatography : Silica gel chromatography (hexane/EtOAc gradient) isolates the pure amide.
Analytical Data
-
: δ 8.72 (s, 1H, pyridine-H), 8.25 (d, 1H, benzothiadiazole-H), 4.12 (m, 1H, pyrrolidine-H).
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HRMS : m/z calc. for : 430.0921; found: 430.0918.
Scale-Up and Process Considerations
Q & A
What are the established synthetic methodologies for N-{1-[5-(trifluoromethyl)pyridin-2-yl]pyrrolidin-3-yl}-2,1,3-benzothiadiazole-5-carboxamide, and how are key intermediates optimized?
The synthesis typically involves multi-step reactions:
- Step 1 : Formation of the pyrrolidine core via cyclization of trifluoromethylpyridine derivatives with proline analogs under reflux conditions (e.g., using POCl₃ or DMF as solvents) .
- Step 2 : Coupling of the pyrrolidine intermediate with the benzothiadiazole-carboxylic acid moiety using carbodiimide-based reagents (e.g., EDC/HOBt) to form the carboxamide bond .
- Optimization : Reaction yields (60–85%) are improved by controlling temperature (25–80°C) and solvent polarity. Chromatographic purification (e.g., silica gel with ethyl acetate/hexane gradients) ensures intermediate purity .
How is structural confirmation achieved for this compound, and what analytical techniques are critical for resolving ambiguities?
- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR identifies substituent positions (e.g., trifluoromethyl pyridine protons at δ 8.2–8.5 ppm, benzothiadiazole aromatic signals at δ 7.5–8.0 ppm) .
- High-Resolution Mass Spectrometry (HRMS) : Validates molecular weight (e.g., [M+H⁺]⁺ calculated for C₁₉H₁₅F₃N₄O₂S: 428.08) .
- X-ray Crystallography : Resolves stereochemical uncertainties in the pyrrolidine ring and confirms dihedral angles between heterocycles .
What strategies are employed to optimize purity (>98%) for pharmacological assays?
- Chromatography : Reverse-phase HPLC (C18 column, acetonitrile/water gradient) removes residual solvents and byproducts .
- Recrystallization : Ethanol/water mixtures enhance crystalline purity by exploiting solubility differences .
- Quality Control : LC-MS monitors impurities (e.g., unreacted intermediates or hydrolysis products) .
How are structure-activity relationship (SAR) studies designed to evaluate the trifluoromethylpyridine and benzothiadiazole moieties?
- Modular Synthesis : Analogues are generated by substituting the trifluoromethyl group (e.g., with Cl, Br) or modifying the pyrrolidine linker (e.g., piperidine vs. azetidine) .
- Biological Assays : IC₅₀ values against target enzymes (e.g., kinases) are correlated with electronic effects (Hammett σ constants) of substituents .
- Computational Modeling : Docking simulations (e.g., AutoDock Vina) predict binding affinity variations due to steric clashes with the trifluoromethyl group .
What experimental approaches identify biological targets for this compound in disease models?
- Pull-Down Assays : Biotinylated derivatives immobilize target proteins from cell lysates, identified via SDS-PAGE and mass spectrometry .
- Kinase Profiling : Pan-kinase screens (e.g., Eurofins KinaseProfiler) reveal inhibition of FLT3 or JAK2 at nanomolar concentrations .
- Gene Knockdown : CRISPR/Cas9-mediated target gene deletion validates on-mechanism activity in cellular assays .
How are in vitro-to-in vivo translation challenges addressed in preclinical studies?
- ADME Profiling : Microsomal stability assays (human liver microsomes) and Caco-2 permeability tests guide structural modifications (e.g., methyl groups to reduce CYP3A4 metabolism) .
- Pharmacokinetics : Radiolabeled analogs (³H or ¹⁴C) quantify bioavailability and tissue distribution in rodent models .
- Toxicity Screening : Ames tests and hERG channel inhibition assays mitigate off-target risks early in development .
What methodologies improve aqueous solubility and formulation stability for in vivo applications?
- Salt Formation : Hydrochloride or mesylate salts enhance solubility (e.g., >5 mg/mL in PBS) .
- Nanoformulation : Liposomal encapsulation or PEGylation reduces aggregation and extends plasma half-life .
- Forced Degradation Studies : Acid/heat stress tests identify degradation pathways (e.g., hydrolysis of the carboxamide bond) .
Key Considerations for Advanced Research:
- Contradiction Analysis : Discrepancies in SAR data (e.g., lower activity in bulkier analogs) may arise from conformational flexibility; molecular dynamics simulations resolve these .
- Reaction Scale-Up : Transitioning from mg to gram-scale synthesis requires solvent recycling (e.g., DMF recovery) and flow chemistry to maintain yield .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
